molecular formula C16H17F3N4O B2518401 3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2199386-01-9

3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2518401
M. Wt: 338.334
InChI Key: YYGKJSZAYDOVNA-UHFFFAOYSA-N
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Description

The compound "3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a dihydropyrimidinone core, a piperidine ring, and a pyridine ring with a trifluoromethyl group, which are common motifs in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones involves the reaction of 2-chloro-5-(chloromethyl)-pyridine with dihydropyrimidinones to afford carboxylates or ethanones in good yields. The structures of these compounds are confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . Another related synthesis involves a practical approach to synthesize a key intermediate for deoxycytidine kinase inhibitors, starting from commercially available dichlorofluoropyrimidine and converting it through telescoped steps to the desired product . Additionally, the condensation of a secondary amine with a uracil derivative has been optimized to produce a high yield of a related pyrimidinone compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . Theoretical approaches such as density functional theory (DFT) have been used to optimize the molecular geometry and predict various properties of similar heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of related dihydropyrimidinones includes cyclization reactions to form highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones, which can be further derivatized due to strategically placed functional groups . The synthesis of novel piperidine carboxamide derivatives and their subsequent evaluation for biological activities also involves a series of chemical reactions, including amide bond formation and aromatic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of electron-withdrawing trifluoromethyl groups and the nature of the heterocyclic rings can affect the compound's lipophilicity, electronic distribution, and potential interactions with biological targets. The solubility, melting point, and stability of these compounds can be assessed through experimental measurements and compared with theoretical predictions . The hydrogen bonding potential, as seen in related compounds, can significantly influence the compound's solubility and bioavailability .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • The compound and its analogs have been studied for their metabolism, excretion, and pharmacokinetics in various species including rats, dogs, and humans. These studies are crucial for understanding the disposition and potential therapeutic uses of such compounds. For example, a study detailed the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, showing significant recovery of administered radioactivity in urine and feces, indicating its elimination through both metabolism and renal clearance (Sharma et al., 2012).

Antineoplastic Properties

  • Flumatinib, a derivative, is under clinical trials for its antineoplastic properties against chronic myelogenous leukemia (CML), highlighting the potential cancer treatment applications of these compounds (Gong et al., 2010).

Structural and Molecular Studies

  • Research on crystalline forms and molecular structures, such as risperidone chloride hydrate, provides insights into the physical and chemical properties of these compounds. Such studies support the development of pharmaceutical formulations and contribute to the understanding of their interactions at the molecular level (Wang & Pan, 2006).

Antimicrobial and Anti-inflammatory Activities

  • The synthesis and evaluation of derivatives for antimicrobial and anti-inflammatory activities demonstrate the broader pharmacological potential of these compounds. For instance, novel derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their use as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Antimycobacterial and Antitumor Activities

  • The discovery of spiro-piperidin-4-ones with antimycobacterial properties indicates the potential for treating tuberculosis. Their synthesis and in vitro/in vivo evaluation against Mycobacterium tuberculosis highlight the role of these compounds in developing new therapeutic strategies (Kumar et al., 2008).

Corrosion Inhibition

  • Beyond biomedical applications, these derivatives have been investigated for their corrosion inhibition efficiencies on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This application is critical in industrial settings to protect metals from corrosion, demonstrating the versatility of these compounds (Kaya et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

Trifluoromethylpyridine derivatives, including this compound, are gaining attention in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, such compounds are in increasing demand to maintain crop production and protect human populations from diseases .

properties

IUPAC Name

3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-1-2-14(21-9-13)22-7-4-12(5-8-22)10-23-11-20-6-3-15(23)24/h1-3,6,9,11-12H,4-5,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGKJSZAYDOVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

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